N-(4-methoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Novel Heterocyclic Compounds
A study demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. These compounds, including variations of the core chemical structure of interest, were evaluated for their COX-2 selectivity, analgesic, and anti-inflammatory activities, showcasing significant biological potential (Abu‐Hashem et al., 2020).
Antagonistic Properties on Adenosine Receptors
Another research explored the impact of methoxyphenyl substitution patterns on N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold to modulate the antagonistic profile of A3 adenosine receptors. This study found novel ligands with excellent potency and selectivity, highlighting the structural importance of methoxyphenyl groups in achieving desired biological activities (Yaziji et al., 2013).
Insecticidal Activities
Compounds featuring pyridine derivatives, including structures similar to the compound of interest, showed notable insecticidal activities against cowpea aphid, indicating potential applications in agricultural pest control (Bakhite et al., 2014).
Anticonvulsant Agent Development
The development of a novel anticonvulsant agent, Epimidin, showcased the utility of related compounds in treating seizure disorders. A new HPLC method for the related substances determination of this active pharmaceutical ingredient was developed and validated, emphasizing its pharmaceutical application potential (Severina et al., 2021).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity
Several studies focused on the synthesis and antimicrobial evaluation of pyrimidinone and oxazinone derivatives, revealing that many compounds in this class, including variations of the core structure, possess significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Hossan et al., 2012).
Antioxidant Potential
Novel oxime esters derived from 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one were synthesized and assessed for their antioxidant and antimicrobial potential. Some of these compounds demonstrated positive efficacy towards the biological assays performed, indicating their usefulness in antioxidant applications (Harini et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-12-18(25)23(19(20-14)22-10-4-3-5-11-22)13-17(24)21-15-6-8-16(26-2)9-7-15/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEZFJUNLRTVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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